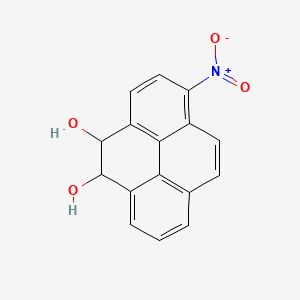

1-Nitro-4,5-dihydro-4,5-dihydroxypyrene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

CAS番号 |

97849-84-8 |

|---|---|

分子式 |

C16H11NO4 |

分子量 |

281.26 g/mol |

IUPAC名 |

1-nitro-4,5-dihydropyrene-4,5-diol |

InChI |

InChI=1S/C16H11NO4/c18-15-10-3-1-2-8-4-5-9-12(17(20)21)7-6-11(16(15)19)14(9)13(8)10/h1-7,15-16,18-19H |

InChIキー |

OLIXQTVIIHUWKL-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(C(C4=C3C(=C(C=C4)[N+](=O)[O-])C=C2)O)O |

正規SMILES |

C1=CC2=C3C(=C1)C(C(C4=C3C(=C(C=C4)[N+](=O)[O-])C=C2)O)O |

同義語 |

1-nitro-4,5-dihydro-4,5-dihydroxypyrene 1-nitro-4,5-dihydro-4,5-dihydroxypyrene, (cis)-isomer 1-nitro-4,5-dihydro-4,5-dihydroxypyrene, (trans)-isomer K-DHD |

製品の起源 |

United States |

Structural Classification and Nomenclature Within Pah Derivatives

Polycyclic Aromatic Hydrocarbons are organic compounds composed of two or more fused aromatic rings. Their derivatives are classified based on the type and position of substituent groups on the aromatic core. 1-Nitro-4,5-dihydro-4,5-dihydroxypyrene is a derivative of pyrene (B120774), a four-ring PAH.

The nomenclature of this compound precisely describes its structure:

Pyrene: The fundamental four-ring aromatic hydrocarbon structure.

1-Nitro: A nitro group (-NO2) is substituted at the first carbon position of the pyrene ring.

4,5-dihydro: The double bond between the 4th and 5th carbon atoms has been saturated, meaning hydrogen atoms have been added.

4,5-dihydroxy: Hydroxyl groups (-OH) are attached to the 4th and 5th carbon positions.

This compound is also referred to as 1-nitropyrene-4,5-diol or trans-4,5-dihydro-4,5-dihydroxy-1-nitropyrene. The "K-region" of a PAH, like the 4,5-bond of pyrene, is a phenanthrene-like bond that is often susceptible to metabolic oxidation. Therefore, this compound is classified as a K-region dihydrodiol metabolite of 1-nitropyrene (B107360).

Academic Significance of Specific Oxygenated and Nitrated Pyrene Derivatives

The scientific interest in 1-Nitro-4,5-dihydro-4,5-dihydroxypyrene stems from its role as a metabolite of 1-nitropyrene (B107360), a ubiquitous environmental pollutant found in diesel exhaust and other combustion products. The metabolic transformation of PAHs and their derivatives is a key determinant of their biological effects.

Metabolic Formation: The formation of this compound in biological systems is a multi-step process. Initially, the parent compound, 1-nitropyrene, undergoes epoxidation at the K-region (4,5-position) mediated by cytochrome P450 enzymes to form 1-nitropyrene-4,5-oxide (B561001). nih.govnih.govacs.org This epoxide is a reactive intermediate. Subsequently, the enzyme epoxide hydrolase catalyzes the hydrolysis of the epoxide ring, leading to the formation of the corresponding trans-dihydrodiol, this compound. nih.gov

Mutagenic Activity: Research has demonstrated the mutagenic potential of K-region derivatives of 1-nitropyrene. nih.gov The 4,5-dihydrodiol of 1-nitropyrene has been shown to be mutagenic in Salmonella typhimurium strain TA100, exhibiting greater mutagenicity than the parent 1-nitropyrene in this particular strain. nih.gov This suggests that the metabolic conversion to the dihydrodiol is an activation pathway that can enhance the compound's toxicological properties. The mutagenicity of these metabolites underscores the importance of understanding the complete metabolic fate of environmental pollutants like 1-nitropyrene.

Current Research Landscape Pertaining to Complex Pyrene Transformation Products and Synthetic Analogs

Synthetic Routes to this compound

The creation of this compound is not a trivial one-step process but rather a sequence of chemical transformations starting from a readily available precursor. The general strategy involves the initial nitration of the pyrene core, followed by the selective oxidation of the 4,5-double bond to introduce the diol functionality.

Precursor Selection and Preparation Strategies

The logical and most common precursor for the synthesis of this compound is 1-nitropyrene. wikipedia.org Pyrene itself is a commercially available four-ring aromatic hydrocarbon. organic-chemistry.org The preparation of 1-nitropyrene from pyrene is a well-established electrophilic aromatic substitution reaction. who.int

A standard laboratory method involves the nitration of pyrene using a nitrating agent, which is typically a mixture of nitric acid and sulfuric acid. The reaction is generally carried out in an organic solvent. For instance, pyrene can be dissolved in benzene, and a cooled mixture of concentrated sulfuric acid, concentrated nitric acid, and water can be slowly added under stirring to effect the nitration. This process yields 1-nitropyrene as the major product. who.int

| Precursor | Starting Material | Key Reagents |

| 1-Nitropyrene | Pyrene | Concentrated Nitric Acid, Concentrated Sulfuric Acid |

This table outlines the primary precursor and the necessary starting materials for its synthesis.

Multi-step Synthetic Pathways and Reaction Sequences

With 1-nitropyrene as the starting material, a plausible and chemically sound multi-step pathway to this compound involves two key transformations: epoxidation followed by hydrolysis.

Epoxidation of 1-Nitropyrene: The first step is the selective oxidation of the 4,5-double bond of 1-nitropyrene to form the corresponding epoxide, 1-nitropyrene-4,5-oxide (B561001). This reaction can be achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The reaction of 1-nitropyrene with m-CPBA can yield a mixture of K-region oxides, including 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide, which can then be separated chromatographically. nih.gov

Hydrolysis of 1-Nitropyrene-4,5-oxide: The second step is the ring-opening of the epoxide to form the diol. This hydrolysis can be catalyzed by either acid or base. libretexts.orgyoutube.com The acid-catalyzed hydrolysis typically proceeds by protonation of the epoxide oxygen, followed by nucleophilic attack of water. libretexts.orgacs.org Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on one of the epoxide carbons. youtube.comyoutube.com In both cases, the reaction generally results in a trans-diol due to the stereochemistry of the ring-opening. The existence of 4,5-dihydro-4,5-dihydroxy-1-nitropyrene has been confirmed through its identification as a metabolite in in vivo studies. nih.gov

Regioselective and Stereoselective Synthesis Approaches

The synthesis of this compound requires precise control over both regioselectivity and stereoselectivity.

Regioselectivity: The epoxidation of 1-nitropyrene preferentially occurs at the K-region (the 4,5- and 9,10-positions) due to the higher electron density and bond localization in these areas of the pyrene aromatic system. The reaction with m-CPBA has been shown to produce both 1-nitropyrene-4,5-oxide and 1-nitropyrene-9,10-oxide, indicating that while K-region selective, the reaction is not completely regioselective between the two K-region double bonds. nih.gov

Stereoselectivity: The hydrolysis of the epoxide ring is a highly stereoselective process. Both acid- and base-catalyzed ring-opening of epoxides typically proceed via an SN2-type mechanism, which results in an inversion of configuration at the carbon atom that is attacked. This leads to the formation of a trans-diol from the epoxide. Therefore, the hydrolysis of 1-nitropyrene-4,5-oxide is expected to yield trans-1-nitro-4,5-dihydro-4,5-dihydroxypyrene. This is consistent with the observation of trans-4,5-dihydro-4,5-dihydroxypyrene (B1223005) as a metabolite of pyrene. nih.gov

Yield Optimization and Process Efficiency in Laboratory Synthesis

Optimizing the yield and efficiency of the synthesis of this compound involves careful management of the reaction conditions for each step.

For the initial nitration of pyrene, factors such as the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time can be adjusted to maximize the yield of the desired 1-nitropyrene and minimize the formation of dinitropyrene (B1228942) byproducts.

Synthesis of Analogs and Related Derivatives

The chemical reactivity of the nitro group in this compound allows for the synthesis of a variety of analogs and derivatives. These modifications can significantly alter the chemical and biological properties of the parent molecule.

Modification of the Nitro Group: Reduction, Oxidation, Substitution

Reduction: The nitro group can be readily reduced to an amino group to form 1-amino-4,5-dihydro-4,5-dihydroxypyrene. A variety of reducing agents can be employed for this transformation. Sodium borohydride (NaBH4) in the presence of a transition metal catalyst, such as nickel(II) chloride or iron(II) chloride, is an effective system for the reduction of nitroarenes to their corresponding amines in high yield. asianpubs.orgthieme-connect.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is another common and efficient method for this reduction. nih.govacademax.com

Oxidation: The nitro group can potentially be oxidized to a nitroso group, which would yield 1-nitroso-4,5-dihydro-4,5-dihydroxypyrene. The oxidation of anilines to nitrosoarenes can be achieved using hydrogen peroxide in the presence of a molybdenum-based catalyst. organic-chemistry.org While the direct oxidation of a nitro group is less common, controlled oxidation of related N-arylhydroxylamines is a known route to nitroso compounds. nih.gov

Substitution: Nucleophilic aromatic substitution (SNAr) of the nitro group is another potential modification. However, the nitro group is generally a poor leaving group in SNAr reactions unless the aromatic ring is highly activated by other strong electron-withdrawing groups. libretexts.orgnih.gov For this compound, where the aromatic system is still relatively electron-rich, direct nucleophilic displacement of the nitro group would likely be challenging.

| Modification | Product | Typical Reagents |

| Reduction | 1-Amino-4,5-dihydro-4,5-dihydroxypyrene | NaBH4/NiCl2, H2/Pd-C |

| Oxidation | 1-Nitroso-4,5-dihydro-4,5-dihydroxypyrene | H2O2/Mo catalyst (on related anilines) |

| Substitution | Varies with nucleophile | Generally challenging for this substrate |

This table summarizes the potential modifications of the nitro group and the corresponding products and reagents.

Derivatization of the Dihydroxy Groups: Etherification and Esterification

The dihydroxy groups of this compound are key sites for derivatization, which can alter its physicochemical properties and are often employed for analytical purposes, such as improving detectability in chromatographic methods or for creating more stable derivatives for further reactions. Standard organic reactions, including etherification and esterification, are applicable for this purpose.

Etherification: The formation of ethers from the diol can be achieved under basic conditions. For instance, treatment with a base such as sodium hydride followed by an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would yield the corresponding dialkoxy derivative. The Williamson ether synthesis provides a reliable method for this transformation. The reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized to maximize the yield and minimize side reactions.

Esterification: Esterification of the dihydroxy groups can be readily accomplished through reaction with acylating agents. Common methods include the use of acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. For example, reaction with acetyl chloride or acetic anhydride (B1165640) would produce the corresponding diacetate ester. The Prévost reaction, which can be used in the synthesis of trans-diols from alkenes, involves the formation of a dibenzoate intermediate, highlighting the utility of esterification in synthetic pathways. nih.gov

These derivatization reactions are summarized in the table below:

| Derivatization Reaction | Reagents and Conditions | Product Type |

| Etherification | 1. Base (e.g., NaH) 2. Alkyl halide (e.g., CH₃I) | Diether |

| Esterification | Acyl chloride or anhydride (e.g., Ac₂O), Base (e.g., Pyridine) | Diester |

Functionalization of the Pyrene Core: Electrophilic and Nucleophilic Substitutions

Further functionalization of the pyrene core of this compound can introduce additional chemical diversity. The reactivity of the aromatic rings is influenced by the existing nitro group and the dihydro-dihydroxy system.

Electrophilic Aromatic Substitution (EAS): The pyrene system is generally reactive towards electrophiles. However, the nitro group is a strong deactivating group and a meta-director. youtube.com This would suggest that any further electrophilic substitution on the aromatic rings would be disfavored and, if it were to occur, would likely be directed to positions meta to the nitro group. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The presence of the electron-withdrawing nitro group significantly reduces the electron density of the pyrene core, making these reactions challenging.

Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the nitropyrene core makes it susceptible to nucleophilic aromatic substitution. nih.govyoutube.com Nucleophiles can attack the aromatic ring, leading to the displacement of a leaving group or, in some cases, a hydrogen atom (in a process known as Vicarious Nucleophilic Substitution). nih.gov The nitro group strongly activates the ortho and para positions to nucleophilic attack. While the 4 and 5 positions are saturated in this compound, the remaining aromatic portion of the molecule would be the site for such reactions.

The feasibility of these reactions on the specific dihydrodiol would also be influenced by steric hindrance from the dihydroxy groups.

Chiral Synthesis and Resolution Techniques for Enantiomers

This compound possesses chiral centers at the 4 and 5 positions, meaning it can exist as a pair of enantiomers. The biological activities of these enantiomers can differ significantly. Therefore, their separation and the development of stereoselective syntheses are of great importance.

The synthesis of this compound typically results in a racemic mixture of the (+)- and (-)-enantiomers. The primary method for obtaining enantiomerically pure forms is through the resolution of this racemic mixture.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective technique for the separation of enantiomers of polycyclic aromatic hydrocarbon dihydrodiols. mdpi.com The method involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. Various types of CSPs are commercially available and can be screened for optimal separation of the target enantiomers. This technique has been successfully applied to resolve the enantiomers of similar compounds like nitropropranolol. mdpi.com

Diastereomeric Crystallization: An alternative classical method for resolving enantiomers involves their reaction with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. After separation, the chiral auxiliary can be removed to yield the pure enantiomers.

Asymmetric Synthesis: While more complex, the development of an asymmetric synthesis would allow for the direct production of a single enantiomer, bypassing the need for resolution. This could involve the use of a chiral catalyst or a chiral starting material in the synthesis of the dihydrodiol. For example, a stereoselective epoxidation of 1-nitropyrene followed by stereospecific hydrolysis could potentially yield a single enantiomer of the diol.

The table below summarizes the primary techniques for obtaining enantiomerically pure this compound.

| Technique | Principle | Key Features |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | High resolution, applicable to analytical and preparative scales. |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts or derivatives with a chiral resolving agent. | Classical method, can be cost-effective for large-scale separations. |

| Asymmetric Synthesis | Use of chiral reagents or catalysts to stereoselectively synthesize one enantiomer. | Can be highly efficient, avoids the loss of 50% of the material in resolution. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to determine the relative stereochemistry of the hydroxyl groups.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and fundamental information for the structural elucidation of this compound.

The ¹H NMR spectrum would reveal the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) for each proton in the molecule. The aromatic region of the spectrum would display a complex pattern of signals corresponding to the protons on the pyrene ring system, with their chemical shifts influenced by the electron-withdrawing nitro group. The aliphatic region would feature signals for the protons at the 4- and 5-positions, which are attached to the carbon atoms bearing the hydroxyl groups. The coupling constants between these aliphatic protons would be crucial in determining the cis or trans relationship of the hydroxyl groups.

The ¹³C NMR spectrum , often acquired with proton decoupling, provides a single peak for each unique carbon atom. The chemical shifts of the carbon signals indicate their electronic environment. For instance, the carbons in the aromatic portion of the molecule would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons at positions 4 and 5. The presence of the nitro group would cause a downfield shift for the carbon atom to which it is attached (C-1) and other carbons in its vicinity due to its strong deshielding effect.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: The following data is illustrative and based on expected chemical shifts and coupling patterns. Actual experimental values are reported in scientific literature.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.2 | d | ~8.0 |

| H-3 | ~7.8 | t | ~7.5 |

| H-4 | ~5.2 | d | ~9.0 |

| H-5 | ~5.0 | d | ~9.0 |

| H-6 | ~7.9 | d | ~8.5 |

| H-7 | ~7.6 | t | ~7.8 |

| H-8 | ~7.7 | t | ~7.8 |

| H-9 | ~8.0 | d | ~8.2 |

| H-10 | ~8.1 | d | ~8.2 |

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: The following data is illustrative and based on expected chemical shifts. Actual experimental values are reported in scientific literature.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~145 |

| C-2 | ~125 |

| C-3 | ~128 |

| C-3a | ~129 |

| C-4 | ~70 |

| C-5 | ~72 |

| C-5a | ~130 |

| C-5b | ~124 |

| C-6 | ~123 |

| C-7 | ~126 |

| C-8 | ~127 |

| C-9 | ~122 |

| C-9a | ~131 |

| C-10 | ~120 |

| C-10a | ~132 |

| C-10b | ~126 |

Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between adjacent aromatic protons and, crucially, between the H-4 and H-5 protons, confirming their neighboring relationship.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This powerful technique allows for the unambiguous assignment of each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at ~5.2 ppm to the ¹³C signal at ~70 ppm (H-4 to C-4).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This experiment is particularly important for determining the stereochemistry. For a trans-dihydrodiol, a NOESY correlation would be expected between one of the carbinol protons (e.g., H-4) and a nearby aromatic proton on the same face of the molecule, while the other carbinol proton (H-5) would show a correlation to a different spatial neighbor.

While not commonly reported for this specific metabolite, advanced NMR techniques could provide further insights.

DOSY (Diffusion-Ordered Spectroscopy) : This technique separates the NMR signals of different components in a mixture based on their diffusion rates. In the context of metabolite analysis from a biological matrix, DOSY could be used to confirm that all the observed ¹H signals belong to a single molecule by showing they all have the same diffusion coefficient.

Dynamic NMR : If the molecule were to undergo conformational changes at a rate comparable to the NMR timescale, dynamic NMR studies could provide information on the energy barriers of these processes. For a rigid molecule like this compound under standard conditions, this is less likely to be a primary analytical method.

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound. For this compound, with a chemical formula of C₁₆H₁₁NO₄, the expected exact mass would be calculated and compared to the experimentally determined value. The close agreement between the calculated and observed mass would provide strong evidence for the proposed molecular formula.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 282.0710 | As reported in literature |

| [M-H]⁻ | 280.0564 | As reported in literature |

| [M]⁺˙ | 281.0637 | As reported in literature |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then analyzed to deduce the structure of the precursor ion.

For this compound, characteristic fragmentation pathways would be expected:

Loss of water (H₂O) : The hydroxyl groups are prone to elimination as water molecules, leading to fragment ions at m/z values corresponding to [M-H₂O] and [M-2H₂O].

Loss of the nitro group (NO₂) : The nitro group can be lost as a radical, resulting in a fragment at [M-NO₂].

Combined losses : Sequential losses of water and the nitro group would also be observed.

Ring cleavage : While less common for the stable pyrene core, some fragmentation of the aromatic system might occur under high-energy conditions.

The analysis of these fragmentation patterns provides a "fingerprint" of the molecule, confirming the presence and connectivity of the nitro and dihydrodiol functionalities.

Ionization Techniques (ESI, APCI, MALDI) and Their Application

The analysis of polar and thermally labile metabolites of polycyclic aromatic hydrocarbons (PAHs), such as this compound, heavily relies on soft ionization techniques in mass spectrometry. These methods are crucial for obtaining molecular weight information and structural details without significant fragmentation.

Electrospray Ionization (ESI): ESI is a widely used technique for the analysis of polar and ionic compounds. For this compound, which possesses two hydroxyl groups, ESI in negative ion mode would be particularly effective. The hydroxyl groups can be deprotonated to form [M-H]⁻ ions, providing a clear indication of the molecular weight. In positive ion mode, the formation of adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ is also possible. The choice of solvent and pH are critical parameters to optimize the ionization efficiency. High-performance liquid chromatography (HPLC) coupled with ESI-tandem mass spectrometry (MS/MS) would be a powerful tool for the separation and identification of this compound from complex biological or environmental matrices. acs.org

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for the analysis of less polar compounds compared to ESI. It has been successfully applied to the analysis of various nitro-PAHs. nih.govresearchgate.net For this compound, APCI could be operated in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ are expected, while in negative ion mode, the formation of molecular anions [M]⁻ or deprotonated molecules [M-H]⁻ can occur. researchgate.net APCI-MS, particularly when coupled with HPLC, allows for the sensitive detection of nitro-PAH metabolites. nih.govresearchgate.net

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is typically used for the analysis of large biomolecules, but it has also found applications in the study of smaller organic molecules, including PAHs and their derivatives. nih.govnih.gov For this compound, MALDI-Time-of-Flight (TOF) MS could provide high-resolution mass data, aiding in its unambiguous identification. The choice of an appropriate matrix is critical to minimize fragmentation and enhance ion yield. 7,7,8,8-Tetracyanoquinodimethane (TCNQ) has been shown to be a suitable matrix for the analysis of PAHs. nih.gov

Table 1: Predicted Mass Spectrometric Data for this compound

| Ionization Technique | Predicted Ion(s) | Information Provided |

| ESI (Negative Mode) | [M-H]⁻ | Molecular Weight |

| ESI (Positive Mode) | [M+H]⁺, [M+Na]⁺ | Molecular Weight |

| APCI (Positive Mode) | [M+H]⁺ | Molecular Weight |

| APCI (Negative Mode) | [M]⁻, [M-H]⁻ | Molecular Weight |

| MALDI-TOF | [M+H]⁺, [M]⁺ | High-Resolution Mass, Molecular Formula Confirmation |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Identification of Characteristic Functional Group Vibrations

O-H Stretching: The two hydroxyl groups will give rise to a broad and strong absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to hydrogen bonding interactions.

N-O Stretching: The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch (νas) typically between 1500-1560 cm⁻¹ and a symmetric stretch (νs) between 1335-1385 cm⁻¹. These are usually strong and sharp bands in the IR spectrum.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrene backbone are expected in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretching vibrations of the dihydroxydihydro moiety will appear just below 3000 cm⁻¹.

C=C Stretching: The aromatic ring stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region of both the IR and Raman spectra.

C-O Stretching: The C-O stretching vibrations of the hydroxyl groups are expected in the 1000-1260 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations of the aromatic ring are characteristic and appear in the 675-900 cm⁻¹ region, providing information about the substitution pattern. researchgate.net

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyrene ring system and the symmetric stretch of the nitro group, which are often weak in the IR spectrum. nih.govepa.gov

Conformational Analysis through Vibrational Frequencies

The dihydro-dihydroxy substitution on the pyrene ring introduces conformational flexibility. The two hydroxyl groups can exist in different relative orientations (diaxial, diequatorial, or axial-equatorial). These different conformers would have distinct vibrational frequencies, particularly for the O-H and C-O stretching and bending modes.

Computational studies using Density Functional Theory (DFT) could predict the vibrational spectra of the different stable conformers. By comparing the calculated spectra with experimental data (if it were available), it would be possible to determine the predominant conformation of the molecule in a given state (e.g., solid, in solution). The frequencies of the hydroxyl group vibrations would also be sensitive to intra- and intermolecular hydrogen bonding, providing further insight into the molecule's three-dimensional structure.

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Emission

Electronic spectroscopy probes the electronic transitions within a molecule and is highly sensitive to the nature of the chromophore.

Correlation of Electronic Transitions with Molecular Structure

The UV-Visible absorption spectrum of this compound is expected to be dominated by the π-π* transitions of the pyrene aromatic system. However, the presence of the nitro group and the saturation at the 4,5-positions will significantly modify the spectrum compared to the parent pyrene.

Pyrene Chromophore: Pyrene itself has a characteristic UV spectrum with several absorption bands. researchgate.net

Nitro Group: The nitro group is an electron-withdrawing group and a chromophore itself. Its presence is known to cause a red-shift (bathochromic shift) of the absorption bands of the aromatic system. researchgate.net For 1-nitropyrene, lambda max values have been measured at 233, 285, 313, 372-373, 392, and 408 nm. nih.gov

Dihydro-dihydroxy Substitution: The saturation at the 4,5-positions disrupts the full aromaticity of the pyrene system. This would likely lead to a blue-shift (hypsochromic shift) of the absorption bands compared to 1-nitropyrene, as the extent of the π-conjugated system is reduced.

The resulting spectrum of this compound would be a convolution of these effects. It is predicted to show complex absorption features, with the longest wavelength absorption being at a shorter wavelength than that of 1-nitropyrene.

Table 2: Comparison of UV-Visible Absorption Maxima (λmax) of Pyrene and Related Compounds

| Compound | λmax (nm) in various solvents | Reference(s) |

| Pyrene | ~240, 272, 320, 335 | researchgate.net |

| 1-Nitropyrene | 233, 285, 313, 372-373, 392, 408 | nih.gov |

| This compound | Predicted to be blue-shifted compared to 1-nitropyrene | - |

Fluorescence Quenching and Energy Transfer Studies

The fluorescence properties of pyrene and its derivatives are well-studied. Pyrene itself is a strong fluorophore. However, the introduction of a nitro group dramatically alters its fluorescence behavior.

Fluorescence Quenching: The nitro group is a well-known fluorescence quencher. researchgate.netnih.gov For nitrated aromatic compounds, the fluorescence quantum yield is typically very low. This is due to efficient intersystem crossing from the excited singlet state (S₁) to the triplet state (T₁), or internal conversion to the ground state, promoted by the nitro group. researchgate.net Therefore, this compound is expected to be a very weak or non-fluorescent compound.

Any residual fluorescence from the pyrene moiety would be subject to quenching by various mechanisms. The intramolecular nitro group acts as a potent self-quencher. In addition, intermolecular quenching could be studied by observing the decrease in fluorescence intensity upon the addition of other quenching species. The quenching process can be described by the Stern-Volmer equation. nih.govchalcogen.robohrium.com

Energy Transfer: While direct fluorescence from this compound is expected to be minimal, it could potentially participate in energy transfer processes. If excited, it could transfer its excitation energy to a suitable acceptor molecule, leading to sensitized fluorescence of the acceptor. The efficiency of such a process would depend on the spectral overlap between the emission of the donor (the pyrene derivative) and the absorption of the acceptor, as well as their proximity.

X-ray Crystallography for Solid-State Structural Determination

The determination of the precise solid-state structure of this compound would rely on X-ray crystallography. This powerful analytical technique provides detailed information about the atomic arrangement within a crystal lattice.

Single Crystal Growth and Preparation

The initial and often most challenging step in X-ray crystallographic analysis is the growth of high-quality single crystals. For a compound like this compound, this would typically involve techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and would be determined through solubility screening. The goal is to produce a single crystal of sufficient size and quality, free from significant defects, to allow for the collection of high-resolution diffraction data.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data would allow for the precise determination of its molecular geometry. This includes the measurement of all bond lengths, bond angles, and dihedral (torsional) angles. This data is fundamental to confirming the connectivity of the atoms and understanding the conformation of the molecule in the solid state.

Without experimental data, it is not possible to provide a specific data table for this compound.

Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would also reveal how the molecules of this compound are arranged in the crystal lattice, a concept known as crystal packing. This arrangement is governed by various intermolecular forces, such as hydrogen bonding (expected to be significant due to the hydroxyl groups), van der Waals forces, and potential π-π stacking interactions between the pyrene aromatic systems. Understanding these interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility.

Due to the absence of specific crystallographic studies in the public domain, a detailed, data-driven article on the X-ray crystallography of this compound cannot be constructed at this time. Further experimental research is required to elucidate the precise structural details of this compound.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) and ab initio methods, would be the standard approach for modeling 1-Nitro-4,5-dihydro-4,5-dihydroxypyrene. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to determine the electronic structure and energy of the molecule.

A critical first step in any computational study is geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve determining the preferred orientations of the nitro (-NO₂) and hydroxyl (-OH) groups. The dihydro portion of the pyrene (B120774) ring system is not planar, leading to the possibility of different conformers (e.g., cis and trans isomers for the hydroxyl groups). A thorough conformational analysis would be necessary to identify the global minimum energy structure, which is essential for accurate predictions of other properties.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this. The energy of the HOMO relates to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the presence of the electron-withdrawing nitro group and electron-donating hydroxyl groups would significantly influence the energies and spatial distributions of these frontier orbitals.

Table 1: Hypothetical Electronic Structure Data for this compound (Note: The following data is illustrative of what would be calculated and is not based on published results.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Gap | 4.5 |

| Ionization Potential | 6.8 |

Computational methods can predict various spectroscopic parameters.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts, which are invaluable for structure elucidation and verification.

Vibrational Frequencies: The calculation of vibrational frequencies can predict the Infrared (IR) spectrum of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and these frequencies can help identify functional groups and confirm the computed minimum energy structure.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) is commonly used to predict electronic transitions, which correspond to the absorption maxima (λ_max) in an Ultraviolet-Visible (UV-Vis) spectrum. These transitions are typically from occupied to unoccupied orbitals (e.g., HOMO to LUMO).

Reaction Mechanism Prediction and Energy Profiling

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, which would be particularly relevant for understanding the metabolism or degradation of this compound.

To understand how a molecule transforms from a reactant to a product, chemists locate the transition state (TS)—the highest energy point along the reaction pathway. Sophisticated algorithms are used to find this first-order saddle point on the potential energy surface. Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis follows the reaction path downhill from the transition state, ensuring that it connects the intended reactants and products, thus verifying the proposed mechanism.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Transformation of this compound (Note: The following data is illustrative for a hypothetical reaction and is not based on published results.)

| Parameter | Calculated Value (kcal/mol) |

|---|---|

| Energy of Reactant | 0.0 |

| Energy of Transition State | +25.5 |

| Energy of Product | -15.0 |

| Activation Energy | 25.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at an atomic level over time. However, a thorough search of scientific databases and computational chemistry literature did not yield specific MD studies for this compound. Such studies would be invaluable for elucidating the structural and energetic properties that govern its interactions in biological and environmental systems.

Solvation Effects and Intermolecular Interactions in Condensed Phases

The solvation of a molecule, which describes its interaction with a solvent, is crucial for understanding its chemical reactivity and transport. For this compound, the presence of both a hydrophobic pyrene core and hydrophilic nitro and hydroxyl groups suggests complex solvation behavior in both aqueous and lipid environments.

While direct studies are lacking, research on related compounds offers some insights. For instance, computational studies on pyrene and its oxides have explored their intermolecular interactions and dimerization, often employing continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD) to simulate the presence of a solvent. These studies indicate that oxidation can influence intermolecular forces and solubility. However, without specific data for this compound, a detailed analysis of its specific solvation shell structure and intermolecular interaction energies remains speculative.

Conformational Flexibility and Dynamic Behavior

The 4,5-dihydro-4,5-dihydroxy- moiety of this compound introduces significant conformational possibilities. The relative orientation of the two hydroxyl groups can lead to different diastereomers, commonly referred to as syn and anti conformers. The planarity and electronic structure of the pyrene ring system are also influenced by these bulky, non-aromatic substituents and the electron-withdrawing nitro group.

Understanding the conformational preferences and the energy barriers to rotation around the single bonds in the dihydrodiol ring is essential for predicting the molecule's shape and how it might interact with biological macromolecules. While computational methods such as Density Functional Theory (DFT) are well-suited to investigate these properties, specific conformational analyses for this compound have not been reported in the reviewed literature.

Chemical Reactivity and Transformation Pathways

Oxidative Transformation Pathways

The oxidative transformation of 1-Nitro-4,5-dihydro-4,5-dihydroxypyrene is a critical aspect of its environmental and metabolic fate. The presence of both a nitro group and a diol functionality on the pyrene (B120774) core suggests multiple sites for oxidative attack by various environmental oxidants, through electrochemical processes, and via photodegradation.

Reactions with Environmental Oxidants (e.g., Ozone, Hydroxyl Radicals, Singlet Oxygen)

While direct experimental data on the reaction of this compound with common environmental oxidants is limited, the reactivity of its parent compound, 1-nitropyrene (B107360), and other PAHs provides insights into potential transformation pathways.

Ozone (O₃): Ozone is a significant atmospheric oxidant that reacts with PAHs, particularly at the K-region (the 4,5- and 9,10-positions of pyrene). For pyrene adsorbed on particles, ozonation leads to the formation of various oxidation products. researchgate.net Given that this compound already possesses a diol at the K-region, ozonolysis might proceed to cleave the C4-C5 bond, potentially leading to the formation of dicarboxylic acid derivatives. The nitro group's electron-withdrawing nature could influence the rate and products of this reaction.

Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species and are key mediators of the atmospheric and aqueous degradation of organic pollutants. nih.gov The reaction of •OH with aromatic compounds typically involves addition to the aromatic rings or hydrogen abstraction. For this compound, •OH could attack the aromatic system, leading to the formation of hydroxylated derivatives. Additionally, hydrogen abstraction from the hydroxyl groups of the diol is a plausible pathway, which could initiate further oxidation. Studies on the photodegradation of other PAHs have shown that oxidation by hydroxyl radicals is a primary degradation pathway. nih.gov

Singlet Oxygen (¹O₂): Singlet oxygen is another reactive oxygen species that can participate in the degradation of PAHs. nih.gov While some studies suggest that singlet oxygen photodegradation pathways may not be favored for PAHs in hydrophobic media, its role in aqueous systems or on certain surfaces cannot be discounted. nih.gov The electron-rich pyrene ring system could be susceptible to attack by ¹O₂, potentially leading to the formation of endoperoxides and subsequent oxidation products.

Electrochemical Oxidation Mechanisms

Role of Photodegradation in Chemical Transformations

Photodegradation is a significant transformation pathway for PAHs and their derivatives in the environment. nih.gov The absorption of UV or visible light can excite the molecule to a higher energy state, leading to various chemical reactions. For this compound, photodegradation could proceed through several mechanisms:

Direct Photolysis: The molecule could absorb light and undergo direct chemical changes, such as rearrangement or cleavage of the diol group.

Indirect Photolysis: The compound could be degraded by reacting with photochemically generated species like hydroxyl radicals or singlet oxygen. nih.govnih.gov

The nitro group can also participate in photochemical reactions. For instance, the photodegradation of 1-nitropyrene is a subject of considerable research, where the nitro group can be rearranged or substituted. researchgate.net It is plausible that similar photoreactions could occur for this compound, potentially leading to the formation of hydroxynitropyrene isomers or other complex photoproducts.

Reductive Transformation Pathways

The reductive transformation of this compound primarily involves the reduction of the nitro group, a common and significant pathway in the metabolism and environmental fate of nitroaromatic compounds.

Chemical Reduction of the Nitro Group

The reduction of the nitro group is a well-established chemical transformation that can be achieved by a variety of reagents and conditions. This process is of particular importance as it can lead to the formation of aromatic amines, which are often more toxic and carcinogenic than the parent nitro compounds.

The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. A range of reducing agents can be employed for this transformation.

| Reducing Agent/Method | Description |

| Catalytic Hydrogenation | Utilizes catalysts like Palladium on carbon (Pd/C) or Raney nickel with hydrogen gas to reduce both aromatic and aliphatic nitro groups to amines. |

| Metal-Acid Systems | Reagents such as iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for the reduction of nitroarenes. |

| Sodium Hydrosulfite | A common reagent for the reduction of nitroaromatic compounds. |

| Tin(II) Chloride | Provides a mild method for reducing nitro groups to amines. |

In the context of this compound, reduction of the nitro group would yield 1-Amino-4,5-dihydro-4,5-dihydroxypyrene. The presence of the diol functionality is unlikely to interfere with the standard reduction methods for the nitro group. In fact, studies on the metabolism of 1-nitropyrene in conventional rats have identified aminopyrene derivatives as metabolites, indicating that nitroreduction is a biologically relevant pathway. psu.edu

Hydrogenation and Other Reductive Processes

Beyond the targeted reduction of the nitro group, hydrogenation can also affect the aromatic system of this compound, although this typically requires more forcing conditions (higher pressures and temperatures) than nitro group reduction. Catalytic hydrogenation can lead to the saturation of the aromatic rings.

Hydrodenitration, the replacement of a nitro group with a hydrogen atom, is another possible reductive process, though it is generally more difficult to achieve than reduction to an amine.

Acid-Base Chemistry and Tautomerism

The acid-base behavior and the potential for tautomeric isomerism are fundamental aspects of the chemical personality of this compound. These characteristics are primarily governed by the hydroxyl groups and their interaction with the π-system of the pyrene core, as influenced by the electron-withdrawing nitro group.

Protonation and Deprotonation Equilibria of Hydroxy Groups

The two hydroxyl groups at the 4 and 5 positions of the dihydro-pyrene ring system are the primary sites for protonation and deprotonation events. The acidity of these hydroxyl groups, quantified by their pKa values, is influenced by the electronic effects of the pyrene aromatic system and the strongly electron-withdrawing nitro group.

In principle, the hydroxyl groups of this compound can be deprotonated by a base to form the corresponding alkoxides. The stability of the resulting conjugate base is a key determinant of the acidity of the parent alcohol. The electron-withdrawing nature of the nitro group, transmitted through the aromatic system, is expected to increase the acidity of the hydroxyl groups compared to those on a non-nitrated analogue. However, the effect will be attenuated by the saturated carbons at the 4 and 5 positions, which interrupt full conjugation.

The protonation of the hydroxyl groups to form oxonium ions is also possible in strongly acidic media. This would render the molecule more susceptible to subsequent reactions such as dehydration.

Table 1: Estimated pKa Values for Hydroxyl Groups in Related Compounds This table is for illustrative purposes to show the expected pKa trends. Specific experimental values for this compound are not available.

| Compound | Functional Group | Estimated pKa | Factors Influencing Acidity |

|---|---|---|---|

| Catechol | Phenolic -OH | ~9.2 (1st), ~11.5 (2nd) | Aromatic ring, intramolecular H-bonding |

| Malic Acid | Alcoholic -OH | ~14.5 | Inductive effect from carboxylates |

| This compound | Alcoholic -OH | Likely < 15 | Electron-withdrawing nitro group, interrupted conjugation |

Investigation of Keto-Enol Tautomerism

Tautomerism is a form of isomerism where isomers can be interconverted by a chemical reaction. researchgate.net For this compound, the potential for keto-enol tautomerism exists. This would involve the migration of a proton from one of the hydroxyl groups to an adjacent carbon atom of the pyrene ring, with a corresponding shift of a double bond.

The equilibrium between the keto and enol forms is highly dependent on factors such as solvent polarity, temperature, and the relative stability of the tautomers. mdpi.com In many simple cases, the keto form is thermodynamically more stable. However, for polycyclic aromatic hydrocarbons, the enol (phenolic) form is generally favored due to the stability conferred by the aromatic system. nih.gov

For this compound, the dihydroxy form (the "enol" equivalent in this context, although not a true enol) benefits from the aromaticity of the pyrene core. A tautomeric shift to a keto form would disrupt this aromaticity, which is energetically unfavorable. Computational studies on hydroxy-substituted polycyclic aromatic hydrocarbons have shown that while the keto form can be favored in certain linear systems, the angular structure of compounds like pyrene derivatives generally disfavors the keto tautomer. nih.gov Therefore, it is expected that this compound exists predominantly in the dihydroxy form.

Derivatization Reactions and Functional Group Interconversions

The chemical structure of this compound offers multiple sites for derivatization, including the aromatic pyrene core and the hydroxyl groups. The reactivity of these sites is influenced by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing nitro group.

Nucleophilic and Electrophilic Reactivity of the Pyrene Core

The pyrene nucleus can undergo both nucleophilic and electrophilic substitution reactions, with the regioselectivity being dictated by the existing substituents.

Nucleophilic Reactivity: Aromatic rings are generally electron-rich and thus not highly reactive towards nucleophiles. However, the presence of a strong electron-withdrawing group, such as the nitro group, can activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. While there is no inherent leaving group on the pyrene core of the title compound, the nitro group itself can sometimes act as a leaving group in such reactions, particularly when activated by other substituents. researchgate.net The positions ortho and para to the nitro group are the most activated towards nucleophilic attack due to resonance stabilization of the intermediate Meisenheimer complex. libretexts.org

Regioselectivity and Stereoselectivity in Further Reactions

Further reactions on this compound can exhibit specific regioselectivity and stereoselectivity.

Regioselectivity: In electrophilic reactions, the positions on the pyrene ring that are least deactivated by the nitro group and most activated by the diol moiety would be the most likely sites of attack. Computational studies and experimental work on related pyrene derivatives have been employed to predict and understand the regioselectivity of reactions like the Scholl reaction, which proceeds via an electrophilic mechanism. chinesechemsoc.orgchemrxiv.org For nucleophilic attack, as mentioned, the positions ortho and para to the nitro group are the most probable targets. nih.gov The synthesis of specifically functionalized pyrenes often requires multi-step procedures to achieve the desired regiochemistry. acs.orgresearchgate.net

Stereoselectivity: The stereochemistry of the diol group at positions 4 and 5 can influence the stereochemical outcome of subsequent reactions. The approach of a reagent to the pyrene face can be sterically hindered by the existing hydroxyl groups, leading to attack from the less hindered face. The relative orientation of the two hydroxyl groups (syn or anti) would also play a crucial role in directing the stereochemistry of reactions at or near these positions. For instance, derivatization of the hydroxyl groups themselves (e.g., esterification or etherification) would proceed with retention of the original stereochemistry at the C-4 and C-5 centers.

Analytical Method Development and Characterization in Complex Matrices

Chromatographic Separation Techniques

Chromatography is a fundamental technique for isolating 1-Nitro-4,5-dihydro-4,5-dihydroxypyrene from intricate matrices. The selection of the appropriate chromatographic method is contingent on the sample's nature, the required sensitivity, and the specific analytical goal, such as resolving isomers or achieving high-throughput analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nitro-polycyclic aromatic hydrocarbon (nitro-PAH) metabolites. nih.govwho.int Method optimization for this compound involves careful selection of the stationary and mobile phases to achieve efficient separation from other metabolites and matrix components.

Typically, reversed-phase columns, such as C18 or C8, are employed for the separation of PAHs and their derivatives. nih.gov The mobile phase often consists of a gradient mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov Optimization of the gradient elution profile—adjusting the rate of change in solvent composition—is critical for resolving closely eluting isomers and achieving sharp peak shapes.

For enhanced detection, particularly for compounds lacking a strong native chromophore, derivatization or specialized detectors are used. For instance, online reduction systems can be coupled with HPLC, where the nitro group is reduced to a highly fluorescent amino group, significantly lowering detection limits. nih.gov A study on 1-nitropyrene (B107360) and its metabolites utilized an HPLC system with a zinc column for online reduction followed by fluorescence detection, achieving detection limits in the femtomole range. nih.gov

Table 1: Example HPLC Method Parameters for Nitro-PAH Metabolite Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.0 mm x 150 mm, 5 µm) nih.gov |

| Mobile Phase | A: Water/Buffer (e.g., Imidazole/HClO₄, pH 6.8) nih.gov B: Acetonitrile nih.gov |

| Elution | Gradient elution |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temp. | Ambient or controlled (e.g., 30-40 °C) |

| Detection | UV (e.g., 254 nm) or Fluorescence (e.g., Ex: 242 nm, Em: 380 nm) nih.gov |

| Specialized Setup | Post-column online reduction (e.g., Zinc column) for fluorescence detection nih.gov |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC), also referred to as Ultra-High-Performance Liquid Chromatography (UHPLC), utilizes columns with sub-2 µm particle sizes to provide significant improvements in resolution, speed, and sensitivity compared to traditional HPLC. nih.govchromatographyonline.com These benefits are particularly advantageous for analyzing complex mixtures containing numerous PAH metabolites.

The smaller particle size leads to higher separation efficiency, allowing for the use of shorter columns and/or higher flow rates, which drastically reduces analysis time. A UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) was developed for the simultaneous analysis of 20 PAHs and nine nitro-PAHs within a 15-minute run time, demonstrating a significant reduction in analysis time compared to GC/MS methods. nih.gov This speed is critical for high-throughput screening of environmental or biological samples. The enhanced resolution is also vital for separating isomeric compounds, which often co-elute in standard HPLC systems. nih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. who.intnih.gov While this compound itself is not sufficiently volatile for direct GC analysis due to its polar hydroxyl groups, it can be analyzed after a derivatization step. Derivatization converts the polar hydroxyl groups into less polar, more volatile ethers or esters, such as trimethylsilyl (B98337) (TMS) ethers.

After derivatization, the compound can be separated on a capillary GC column, typically with a non-polar or semi-polar stationary phase. The high resolution of capillary GC is excellent for separating complex mixtures of derivatized PAH metabolites. researchgate.net However, the need for derivatization adds a step to the sample preparation process, which can introduce variability. researchgate.net

Chiral Chromatography for Enantiomeric Separation

The metabolic formation of dihydrodiols can result in enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different biological activities. Therefore, separating and quantifying the individual enantiomers of this compound is crucial.

Chiral chromatography is the primary method for this purpose. This can be achieved using chiral stationary phases (CSPs) in HPLC. nih.govmdpi.com These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used for the resolution of PAH derivatives. mdpi.com Alternatively, diastereomeric derivatization can be employed, where the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.gov The successful separation of dihydrodiol enantiomers of other PAHs, such as benzo[a]pyrene (B130552) and benz[a]anthracene, by HPLC provides a strong precedent for its application to this compound. nih.govnih.gov

Coupled Analytical Techniques

To achieve the high sensitivity and specificity required for trace analysis and unambiguous identification in complex matrices, chromatographic systems are often coupled with mass spectrometry.

LC-MS/MS and GC-MS for Trace Analysis and Confirmation

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) represents the gold standard for trace analysis and confirmation of compounds like this compound. ontosight.airesearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of HPLC or UPLC with the high sensitivity and selectivity of tandem mass spectrometry. mdpi.comresearchgate.net After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net In the mass spectrometer, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented, and one or more characteristic product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from the sample matrix and allowing for very low limits of detection (LOD), often at the picogram or femtogram level. researchgate.netshimadzu.com LC-MS/MS methods have been successfully developed for quantifying various hydroxylated PAH metabolites in urine. researchgate.netresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatized, volatile analytes, GC-MS offers high chromatographic resolution and definitive identification based on characteristic mass spectra. shimadzu.comnih.gov Electron ionization (EI) is a common ionization technique that produces a reproducible fragmentation pattern, which can be compared to spectral libraries for compound identification. For enhanced sensitivity and selectivity, especially in complex matrices, negative chemical ionization (NCI) can be used, which is particularly effective for electrophilic compounds like nitro-PAHs. researchgate.net Furthermore, GC-tandem mass spectrometry (GC-MS/MS) operating in MRM mode significantly reduces matrix effects and improves detection limits, making it a powerful tool for the accurate quantification of nitro-PAHs in challenging samples like air particulate matter. shimadzu.com

Table 2: Comparison of Coupled Analytical Techniques

| Technique | Ionization Method(s) | Mode | Key Advantages | Application |

|---|---|---|---|---|

| LC-MS/MS | ESI, APCI | MRM | High sensitivity and selectivity; no derivatization needed. mdpi.comresearchgate.net | Trace quantification in biological fluids (urine, plasma) and environmental extracts. chromatographyonline.comresearchgate.net |

| GC-MS | EI, NCI | Full Scan, SIM | High-resolution separation; library-matchable spectra for identification. researchgate.netnih.gov | Analysis of derivatized metabolites in environmental samples. shimadzu.com |

| GC-MS/MS | EI, NCI | MRM | Excellent selectivity; reduced matrix interference; very low detection limits. shimadzu.com | Confirmatory analysis and trace quantification in highly complex matrices (e.g., air particulates, food). shimadzu.comnih.gov |

Hyphenated Spectroscopic Methods (e.g., LC-UV, LC-FTIR)

Hyphenated spectroscopic techniques, which couple the separation power of liquid chromatography (LC) with the detection capabilities of spectroscopy, are central to the analysis of this compound.

High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV) detection is a widely employed method. The separation of 1-nitropyrene metabolites, including the 4,5-dihydrodiol, is typically achieved using reversed-phase HPLC columns. Studies on related pyrene (B120774) metabolites have utilized UV detection at wavelengths of 254 nm. researchgate.net For the analysis of DNA adducts derived from 1-nitropyrene-4,5-oxide (B561001), a metabolite closely related to the dihydrodiol, a detection wavelength of 280 nm has been used. healtheffects.org The mobile phase commonly consists of a gradient of acetonitrile and water or methanol and water, allowing for the effective separation of various metabolites with differing polarities. blackmeditjournal.orgmdpi.comunam.mx

While Liquid Chromatography-Fourier Transform Infrared Spectroscopy (LC-FTIR) is a powerful technique for the identification of functional groups, its application to the direct analysis of this compound in complex matrices is not extensively documented in current literature. However, FTIR spectroscopy has been utilized to study polycyclic aromatic hydrocarbons (PAHs) and their derivatives, providing characteristic spectra that can aid in structural elucidation. nih.govnasa.govnih.gov The aromatic C-H stretching and bending vibrations, as well as bands corresponding to the nitro and hydroxyl functional groups, would be key features in the FTIR spectrum of this compound.

Below is an interactive table summarizing typical HPLC-UV parameters for the analysis of pyrene metabolites, which can be adapted for this compound.

| Parameter | Setting | Reference |

| Column | Reversed-phase C18 | ru.nl |

| Mobile Phase | Acetonitrile/Water Gradient | blackmeditjournal.orgmdpi.com |

| Detection Wavelength | 254 nm / 280 nm | researchgate.nethealtheffects.org |

| Flow Rate | 1.0 mL/min | blackmeditjournal.org |

| Injection Volume | 20 µL | unam.mx |

Sample Preparation Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, aimed at isolating the analyte from interfering matrix components and concentrating it to detectable levels.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization

Solid-Phase Extraction (SPE) is a cornerstone of sample preparation for NPAH metabolites. The choice of sorbent and elution solvents is crucial for achieving high recovery and purity. For compounds of similar polarity, such as other PAH metabolites, C18 cartridges have proven effective. ru.nl A highly selective method developed for the extraction of urinary 1-nitropyrene metabolites involves the use of blue rayon, which has a high affinity for planar aromatic compounds, followed by cleanup on an acidic alumina (B75360) cartridge. researchgate.net This two-step process effectively removes many interfering substances.

Liquid-Liquid Extraction (LLE) offers an alternative for sample cleanup. For instance, hexane (B92381) has been successfully used to extract pyrene from seawater samples prior to HPLC analysis. blackmeditjournal.org The optimization of LLE involves selecting a solvent with appropriate polarity to selectively extract the target analyte while leaving matrix interferences in the aqueous phase.

The following table outlines key parameters for SPE and LLE optimization for NPAH metabolites.

| Technique | Parameter | Details | Reference |

| SPE | Sorbent | C18, Blue Rayon/Alumina | ru.nlresearchgate.net |

| Elution Solvent | Methanol, Dichloromethane/Hexane | ru.nl | |

| LLE | Extraction Solvent | Hexane | blackmeditjournal.org |

Matrix Effects and Interference Mitigation

Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, pose a significant challenge in mass spectrometry-based detection methods. chromatographyonline.com Several strategies are employed to mitigate these effects.

The use of isotopically labeled internal standards, such as deuterated analogues of the analyte, is a common and effective approach to compensate for matrix-induced signal suppression or enhancement. researchgate.netnih.gov These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.

Two-dimensional HPLC (2D-HPLC) provides enhanced separation power by subjecting the sample to two different chromatographic separations. researchgate.net This can effectively isolate the analyte from complex matrix components that might interfere with its detection.

For biological samples, such as urine or plasma, metabolites of this compound may be present as conjugates (e.g., glucuronides or sulfates). Enzymatic hydrolysis with β-glucuronidase and sulfatase is often performed prior to extraction to cleave these conjugates and allow for the analysis of the free metabolite. researchgate.net This step also serves to reduce the complexity of the matrix.

Furthermore, specific extraction techniques, like the aforementioned blue rayon/alumina SPE, are designed to selectively isolate the analytes of interest, thereby minimizing the presence of interfering matrix components in the final extract. researchgate.net

Environmental Fate and Chemical Degradation Studies

Photolytic Degradation Pathways in Environmental Media

The absorption of solar radiation can initiate the degradation of 1-Nitro-4,5-dihydro-4,5-dihydroxypyrene in aqueous environments and on surfaces. The primary photochemical processes include direct photolysis, where the molecule itself absorbs light, and sensitized photolysis, involving energy transfer from other excited molecules present in the environmental matrix.

Direct photolysis of nitroaromatic compounds is a significant degradation pathway. nih.gov For the parent compound, 1-nitropyrene (B107360), photodecomposition is readily induced by ultraviolet/visible light. nih.gov The mechanism often involves a nitro-nitrite intramolecular rearrangement following excitation to a singlet or triplet state. nih.govnih.gov This rearrangement can lead to the formation of a pyrenoxy radical and nitrogen monoxide. researchgate.net While specific studies on this compound are not available, it is anticipated to undergo similar intramolecular rearrangements. The presence of hydroxyl groups on the dihydro-pyrene ring system may influence the electronic properties and the stability of excited states and intermediates, potentially affecting the quantum yield and reaction pathways.

Sensitized photolysis can also contribute to the degradation of this compound. Dissolved organic matter (DOM) and other organic compounds in natural waters can act as photosensitizers, producing reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH) upon irradiation. mdpi.commdpi.com These ROS can then react with and degrade the target compound. For instance, the photodegradation of other nitro-PAHs, like 1-nitropyrene, is significantly accelerated in the presence of sensitizers like anthraquinone, which can generate radicals. nih.gov The efficiency of sensitized photolysis is dependent on the concentration and nature of the sensitizer, as well as the reaction medium.

While the specific photolytic transformation products of this compound have not been experimentally identified, insights can be drawn from its parent compound, 1-nitropyrene. The photolysis of 1-nitropyrene yields a variety of products, including 1-hydroxypyrene, various isomers of hydroxy-nitropyrene (such as 1-hydroxy-2-nitropyrene, 1-hydroxy-3-nitropyrene, 1-hydroxy-6-nitropyrene, and 1-hydroxy-8-nitropyrene), 1-nitrosopyrene, and pyrenediones (1,6- and 1,8-pyrenedione). nih.govnih.gov

Given this, it is plausible that the photolysis of this compound could lead to further oxidation or rearrangement products. Potential transformation products might include nitropyrene-triones or the cleavage of the dihydrodiol ring, leading to more polar, smaller molecules. One potential photoproduct could be 1-nitropyrene-4,5-dione, which is known to be reducible to catechols under photolytic conditions. researchgate.net The formation of such products would significantly alter the solubility and environmental mobility of the original compound.

Table 1: Plausible Photolytic Transformation Products of this compound Based on Analogy with 1-Nitropyrene

| Precursor Compound | Plausible Transformation Product | Formation Pathway |

| This compound | 1-Nitropyrene-4,5-dione | Oxidation of dihydrodiol |

| This compound | Hydroxynitropyrenes | Rearrangement and elimination |

| This compound | Smaller, ring-cleavage products | Photo-oxidation |

This table is based on inferred pathways and requires experimental verification.

The rate of photolysis of this compound in the environment is significantly influenced by factors such as pH and the presence of dissolved organic matter (DOM).

The pH of the aqueous medium can affect the speciation of the compound and the nature of the photolytic process. Studies on other aromatic compounds have shown that pH can influence the photonitration process upon nitrate (B79036) photolysis, which generates nitrating agents like peroxynitrous acid (HOONO). nih.gov The formation rates of nitroaromatic derivatives from phenols and other aromatics exhibit a distinct pH dependence, often with a maximum rate around pH 3. nih.gov For this compound, changes in pH could alter the protonation state of the hydroxyl groups, thereby affecting its light absorption properties and reactivity with photochemically generated species.

Dissolved organic matter (DOM) can have a dual role in the photodegradation of aquatic pollutants. On one hand, DOM can act as a photosensitizer, as mentioned earlier, enhancing degradation. On the other hand, DOM can inhibit photolysis through light screening, where it absorbs sunlight, reducing the amount of light available to the target compound. nih.govresearchgate.net DOM can also quench the excited states of pollutants, further reducing the direct photolysis rate. nih.gov The net effect of DOM depends on its source, concentration, and chemical composition, as well as the specific properties of the pollutant. For PAHs like anthracene (B1667546) and pyrene (B120774), the inhibitory effect of DOM through fluorescence quenching has been observed to be a dominant mechanism. nih.govresearchgate.net

Atmospheric Chemical Transformations

Once in the atmosphere, this compound, likely associated with particulate matter due to its low volatility, is subject to chemical transformations initiated by atmospheric oxidants.

The primary gas-phase oxidants in the troposphere are the hydroxyl radical (•OH), the nitrate radical (NO₃•), and ozone (O₃).

The hydroxyl radical (•OH) is the most important daytime oxidant. Reactions of PAHs with •OH are generally fast and can lead to the formation of hydroxylated and nitrated products. nih.gov While specific rate constants for this compound are unavailable, the presence of hydroxyl groups and an aromatic system suggests it would be reactive towards •OH. The reaction would likely proceed via electrophilic addition of •OH to the aromatic ring or hydrogen abstraction from the hydroxyl groups.

The nitrate radical (NO₃•) is the dominant oxidant during nighttime. nih.gov It reacts with PAHs, leading to the formation of nitro-PAHs. nih.govnih.gov The reaction proceeds by addition of the NO₃ radical to the aromatic ring. nih.gov Given that this compound already contains nitro and hydroxyl groups, its reactivity towards NO₃• would be influenced by the electronic effects of these substituents.

Ozone (O₃) is another important atmospheric oxidant, although its gas-phase reactions with PAHs are generally slower than those with •OH and NO₃•. researchgate.net However, heterogeneous reactions of ozone with particle-adsorbed PAHs can be significant. researchgate.net These reactions can lead to the formation of quinones and other oxygenated products. researchgate.net The reaction of ozone with 1-nitropyrene has been shown not to produce oxides directly, but ozonolysis of other atmospheric components can generate species that do oxidize 1-nitropyrene. nih.gov

Table 2: Estimated Atmospheric Lifetimes of Related PAHs with Respect to Reactions with Major Atmospheric Oxidants

| Compound | Oxidant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |

| Naphthalene | •OH | 2.16 x 10⁻¹¹ | ~1 day |

| Naphthalene | NO₃ | 4.9 x 10⁻¹³ (effective at 1 ppb NO₂) | ~1 hour |

| Pyrene | •OH | 5.0 x 10⁻¹¹ | ~11 hours |

| Pyrene | NO₃ | <5 x 10⁻¹⁶ | >23 days |

Data sourced from various atmospheric chemistry databases and literature for parent PAHs. Lifetimes are estimates based on typical atmospheric oxidant concentrations and will vary with conditions. No direct data is available for this compound.

Due to its expected low vapor pressure, this compound will predominantly exist in the particle phase in the atmosphere. Heterogeneous reactions on the surface of particulate matter are therefore a critical degradation pathway. acs.orgacs.org The reactivity of particle-bound PAHs can be influenced by the composition of the particles and the presence of other adsorbed species. nih.gov

Studies on ambient particles have shown that heterogeneous reactions with N₂O₅/NO₃•/NO₂ can lead to the formation of various nitro-PAHs. nih.govnih.gov However, the formation of some isomers is favored over others, and the reactivity can decrease as particles age. nih.govnih.gov The exposure of particle-bound PAHs to OH radicals and ozone also leads to their degradation and the formation of oxygenated and nitrated derivatives. acs.orgacs.org For this compound adsorbed on particulate matter, these heterogeneous reactions would likely lead to further oxidation, potentially forming diones, quinones, and other more polar compounds, which could alter the toxicity and atmospheric lifetime of the particle-associated pollutants. The formation of 2-nitropyrene (B1207036) and 2-nitrofluoranthene (B81861) has been observed in heterogeneous reactions of pyrene and fluoranthene (B47539) with O₃/NO₂, challenging their use as exclusive markers for gas-phase chemistry. researchgate.net

Aqueous Phase Chemical Reactions

The chemical behavior of this compound in aquatic environments is governed by several potential reaction pathways, including hydrolysis, oxidation, and reduction.